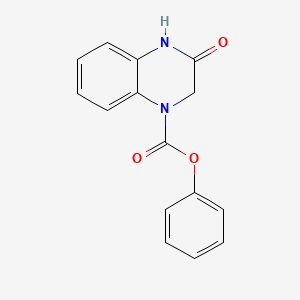

phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate

CAS No.:

Cat. No.: VC10306294

Molecular Formula: C15H12N2O3

Molecular Weight: 268.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12N2O3 |

|---|---|

| Molecular Weight | 268.27 g/mol |

| IUPAC Name | phenyl 3-oxo-2,4-dihydroquinoxaline-1-carboxylate |

| Standard InChI | InChI=1S/C15H12N2O3/c18-14-10-17(13-9-5-4-8-12(13)16-14)15(19)20-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,18) |

| Standard InChI Key | XUFACQMZVUZSFA-UHFFFAOYSA-N |

| SMILES | C1C(=O)NC2=CC=CC=C2N1C(=O)OC3=CC=CC=C3 |

| Canonical SMILES | C1C(=O)NC2=CC=CC=C2N1C(=O)OC3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate (C₁₅H₁₂N₂O₃) features a quinoxaline backbone—a bicyclic system comprising two fused six-membered rings with nitrogen atoms at positions 1 and 4. The 3-oxo group introduces a ketone functionality, while the 1(2H)-carboxylate ester links a phenyl group to the nitrogen at position 1.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂N₂O₃ |

| Molecular Weight | 268.27 g/mol |

| IUPAC Name | Phenyl 3-oxo-2,4-dihydroquinoxaline-1-carboxylate |

| SMILES | C1C(=O)NC2=CC=CC=C2N1C(=O)OC3=CC=CC=C3 |

| Canonical SMILES | C1C(=O)NC2=CC=CC=C2N1C(=O)OC3=CC=CC=C3 |

| PubChem CID | 26833761 |

The planar quinoxaline core facilitates π-π stacking interactions, while the phenyl and carboxylate groups enhance solubility and reactivity .

Spectroscopic Identification

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ confirm the presence of carbonyl (C=O) groups from the ketone and ester functionalities .

-

¹H NMR: Signals at δ 10.93 ppm (NH) and δ 7.2–8.1 ppm (aromatic protons) align with the dihydroquinoxaline structure .

Synthesis and Derivative Formation

Core Synthesis Strategies

The compound is typically synthesized via condensation reactions. A representative method involves:

-

Quinoxaline Core Formation: Reacting o-phenylenediamine with diethyl oxalate under acidic conditions yields 3-oxo-3,4-dihydroquinoxaline.

-

Esterification: Treating the intermediate with phenyl chloroformate in the presence of a base (e.g., NaH) introduces the phenyl carboxylate group .

Derivative Synthesis

Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate serves as a scaffold for diverse derivatives:

-

Schiff Bases: Condensation with aromatic aldehydes (e.g., benzaldehyde) produces N′-arylidene derivatives, enhancing antimicrobial activity .

-

Heterocyclic Hybrids: Reaction with isatin or acetylcoumarin yields fused heterocycles with improved anticancer properties .

Table 2: Common Derivatives and Their Applications

| Derivative Class | Biological Activity | Key Reagents |

|---|---|---|

| Schiff Bases | Antimicrobial | Aromatic aldehydes |

| Pyrazole Hybrids | Anticancer | Acetylacetone |

| Oxadiazole Derivatives | COX-2 Inhibition | Triethyl orthoformate |

Chemical Reactivity and Stability

Oxidation and Reduction

-

Oxidation: Treatment with KMnO₄ converts the 3-oxo group to a quinoxaline-2,3-dione, enhancing electrophilicity.

-

Reduction: NaBH₄ reduces the ketone to a secondary alcohol, yielding 3-hydroxy derivatives.

Nucleophilic Substitution

The carboxylate ester undergoes hydrolysis under basic conditions (e.g., NaOH/EtOH) to form carboxylic acid derivatives, which are precursors for amide coupling.

Biological Activities and Mechanisms

Enzyme Inhibition

-

EGFR Inhibition: Derivatives exhibit IC₅₀ values <1 µM against epidermal growth factor receptor (EGFR), a target in non-small cell lung cancer .

-

COX-2 Selectivity: Structural analogs demonstrate 10-fold selectivity for cyclooxygenase-2 (COX-2) over COX-1, reducing inflammatory side effects .

Antimicrobial Efficacy

Schiff base derivatives show MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to ciprofloxacin .

Applications in Drug Development

Anticancer Agents

Hybrids incorporating coumarin or pyrazole moieties induce apoptosis in MCF-7 breast cancer cells via caspase-3 activation .

Anti-Inflammatory Therapeutics

COX-2-selective derivatives reduce carrageenan-induced paw edema in murine models by 60–70% at 10 mg/kg doses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume